molecular formula C11H13Cl2N B14748861 (S)-2-(2,4-Dichlorophenyl)piperidine

(S)-2-(2,4-Dichlorophenyl)piperidine

Cat. No.: B14748861
M. Wt: 230.13 g/mol
InChI Key: YHDPNUBWYAFEEQ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(2,4-Dichlorophenyl)piperidine is a chiral compound featuring a piperidine ring substituted with a 2,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2,4-Dichlorophenyl)piperidine typically involves the reaction of 2,4-dichlorobenzaldehyde with piperidine under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The stereochemistry of the compound is controlled by using chiral catalysts or starting materials.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2,4-Dichlorophenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The piperidine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

(S)-2-(2,4-Dichlorophenyl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(2,4-Dichlorophenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2,4-Dichlorophenyl)piperidine: The enantiomer of the compound, which may have different biological activities.

    2-(2,4-Dichlorophenyl)pyrrolidine: A structurally similar compound with a pyrrolidine ring instead of a piperidine ring.

    2-(2,4-Dichlorophenyl)ethylamine: Another related compound with an ethylamine group.

Uniqueness

(S)-2-(2,4-Dichlorophenyl)piperidine is unique due to its specific stereochemistry, which can influence its binding affinity and selectivity for molecular targets. This makes it a valuable compound in the development of chiral drugs and other applications.

Properties

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

IUPAC Name

(2S)-2-(2,4-dichlorophenyl)piperidine

InChI

InChI=1S/C11H13Cl2N/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2/t11-/m0/s1

InChI Key

YHDPNUBWYAFEEQ-NSHDSACASA-N

Isomeric SMILES

C1CCN[C@@H](C1)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1CCNC(C1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.